molecular formula C17H16FN5O2S B2830361 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 893933-92-1

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone

Cat. No. B2830361
CAS RN: 893933-92-1
M. Wt: 373.41
InChI Key: RRITZSFNXQYAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Analysis

A study focused on the metabolic biotransformation of a novel linezolid analogue, demonstrating its activity against Gram-positive organisms like MRSA. The research identified two metabolites through in vitro and in vivo experiments, suggesting a significant role in the phase I metabolism of the compound (Sang et al., 2016).

Mechanistic Studies on Defluorination

Another study explored the defluorination mechanisms of a morpholinofluorophenyloxazolidinone, finding efficient reductive defluorination upon irradiation. This study provides insights into the chemical behavior and potential modifications of such compounds (Fasani et al., 2008).

Antibacterial Activity Expansion

Research aimed to expand the spectrum of antibacterial activity of oxazolidinone antibiotics to include Gram-negative organisms. By modifying the morpholine ring of linezolid, compounds were prepared showing good activity against Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Antioxidant Activity Evaluation

A study on novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives revealed high-efficiency antioxidants, particularly against ABTS. This suggests the compound's role in the inhibition of reactive oxygen species, indicating its potential for medicinal applications (Aziz et al., 2021).

Synthesis and Biological Properties

Further studies have synthesized derivatives related to the compound of interest, exploring their antioxidant, anti-breast cancer, and anti-inflammatory properties. These findings highlight the compound's role in novel drug discovery and its potential therapeutic applications (Thangarasu et al., 2019).

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRITZSFNXQYAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone

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